Cas no 1469901-02-7 ([(3R)-3-Hydroxytetradecanoyl]-L-carnitine)
![[(3R)-3-Hydroxytetradecanoyl]-L-carnitine structure](https://www.kuujia.com/scimg/cas/1469901-02-7x500.png)
[(3R)-3-Hydroxytetradecanoyl]-L-carnitine Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanaminium, 3-carboxy-2-[[(3R)-3-hydroxy-1-oxotetradecyl]oxy]-N,N,N-trimethyl-, inner salt, (2R)-
- (2R)-3-Carboxy-2-[[(3R)-3-hydroxy-1-oxotetradecyl]oxy]-N,N,N-trimethyl-1-propanaminium inner salt
- [(3R)-3-Hydroxytetradecanoyl]-L-carnitine
-
- Inchi: 1S/C21H41NO5/c1-5-6-7-8-9-10-11-12-13-14-18(23)15-21(26)27-19(16-20(24)25)17-22(2,3)4/h18-19,23H,5-17H2,1-4H3/t18-,19-/m1/s1
- InChI Key: GFAZJTUXMHGTOC-RTBURBONSA-N
- SMILES: [C@@H](CC(=O)[O-])(C[N+](C)(C)C)OC(=O)C[C@H](O)CCCCCCCCCCC
Experimental Properties
- Optical Activity: [α]/D -20.0±2.0°, c = 0.1 in methanol
[(3R)-3-Hydroxytetradecanoyl]-L-carnitine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
[(3R)-3-Hydroxytetradecanoyl]-L-carnitine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 52002-10MG |
[(3R)-3-Hydroxytetradecanoyl]-L-carnitine |
1469901-02-7 | 10mg |
¥3726.07 | 2025-01-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 52002-10MG |
1469901-02-7 | 10MG |
¥3313.39 | 2023-01-15 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 52002-50MG |
[(3R)-3-Hydroxytetradecanoyl]-L-carnitine |
1469901-02-7 | analytical standard | 50MG |
¥11428.54 | 2022-02-23 |
[(3R)-3-Hydroxytetradecanoyl]-L-carnitine Related Literature
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on [(3R)-3-Hydroxytetradecanoyl]-L-carnitine
Professional Introduction to [(3R)-3-Hydroxytetradecanoyl]-L-carnitine (CAS No. 1469901-02-7)
[(3R)-3-Hydroxytetradecanoyl]-L-carnitine, a compound with the chemical identifier CAS No. 1469901-02-7, is a specialized derivative of L-carnitine that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound is characterized by its unique structural motif, which includes a (3R)-3-hydroxytetradecanoyl side chain attached to the L-carnitine backbone. This specific configuration imparts distinct biochemical properties, making it a subject of intense study for its potential applications in metabolic regulation and cellular energy homeostasis.
The (3R)-3-hydroxytetradecanoyl moiety in [(3R)-3-Hydroxytetradecanoyl]-L-carnitine is particularly noteworthy due to its role in modulating lipid metabolism. Research has indicated that this compound may influence the transport of long-chain fatty acids across mitochondrial membranes, a critical process for energy production. The hydroxyl group at the third carbon position further enhances its interaction with cellular enzymes, potentially leading to novel therapeutic strategies for metabolic disorders.
In recent years, the study of carnitine derivatives has expanded significantly, with compounds like [(3R)-3-Hydroxytetradecanoyl]-L-carnitine being explored for their potential benefits in cardiovascular health and neuroprotection. Studies have demonstrated that this derivative may exhibit protective effects against oxidative stress and inflammation, which are key pathological mechanisms in various chronic diseases. The ability of this compound to enhance mitochondrial function has also raised interest in its potential use as a supplement for athletes and individuals seeking to improve physical performance.
One of the most compelling aspects of [(3R)-3-Hydroxytetradecanoyl]-L-carnitine is its potential role in managing metabolic syndromes. Research has shown that it may help in improving insulin sensitivity and reducing lipotoxicity, which are hallmark features of type 2 diabetes and obesity. The hydroxylated fatty acid chain appears to interact with key enzymes involved in glucose metabolism, such as pyruvate dehydrogenase and mitochondrial respiratory chain complexes, thereby enhancing overall metabolic health.
The pharmacokinetic properties of [(3R)-3-Hydroxytetradecanoyl]-L-carnitine have also been a focus of investigation. Studies suggest that this compound exhibits good bioavailability and stability upon oral administration, making it a promising candidate for therapeutic use. Additionally, its interaction with carnitine palmitoyltransferase I (CPT1) has been studied extensively, as this enzyme plays a crucial role in fatty acid oxidation within mitochondria. Modulating CPT1 activity could have significant implications for treating conditions associated with impaired energy metabolism.
Emerging research also highlights the potential of [(3R)-3-Hydroxytetradecanoyl]-L-carnitine in neurodegenerative diseases. Preclinical studies have indicated that it may help protect against neuronal damage caused by oxidative stress and excitotoxicity. The compound's ability to cross the blood-brain barrier and exert neuroprotective effects makes it an attractive candidate for developing treatments for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
Another area of interest is the use of [(3R)-3-Hydroxytetradecanoyl]-L-carnitine in anti-aging research. Cellular aging is often associated with mitochondrial dysfunction and oxidative damage. By enhancing mitochondrial health and reducing oxidative stress, this compound may help delay age-related decline and improve overall longevity. Further studies are needed to fully elucidate its mechanisms of action and long-term effects on aging-related pathways.
The synthesis and characterization of [(3R)-3-Hydroxytetradecanoyl]-L-carnitine have also advanced significantly in recent years. Chemists have developed efficient synthetic routes that allow for high yields and purity, making it more feasible for large-scale production and clinical trials. Advanced spectroscopic techniques, such as NMR spectroscopy and mass spectrometry, have been instrumental in confirming the structural integrity and purity of this compound.
In conclusion, [(3R)-3-Hydroxytetradecanoyl]-L-carnitine (CAS No. 1469901-02-7) represents a promising advancement in the field of biochemical research and pharmaceutical development. Its unique structural features and multifaceted biological activities make it a valuable candidate for treating various metabolic disorders, neurodegenerative diseases, and age-related conditions. As further research continues to uncover its therapeutic potential, this compound is poised to play a significant role in future medical treatments.
1469901-02-7 ([(3R)-3-Hydroxytetradecanoyl]-L-carnitine) Related Products
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)



